molecular formula C19H24N4O4 B134080 Pentamidine Diamidoxime CAS No. 101689-95-6

Pentamidine Diamidoxime

Cat. No.: B134080
CAS No.: 101689-95-6
M. Wt: 372.4 g/mol
InChI Key: UVADNHMLTJNGDH-UHFFFAOYSA-N
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Description

Pentamidine Diamidoxime is a derivative of pentamidine, an aromatic diamidine compound known for its potent antimicrobial activities. This compound is designed to overcome the limitations of pentamidine, such as its toxicity and limited oral bioavailability. This compound is primarily used as a prodrug, which means it is metabolized in the body to produce the active drug, pentamidine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentamidine Diamidoxime involves the conversion of pentamidine to its diamidoxime derivative. This process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions: Pentamidine Diamidoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pentamidine Diamidoxime has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its antimicrobial properties and its ability to inhibit the growth of various pathogens.

    Medicine: Investigated for its potential use in treating diseases such as trypanosomiasis, leishmaniasis, and pneumocystis pneumonia.

    Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Pentamidine Diamidoxime involves its conversion to pentamidine in the body. Pentamidine interferes with nuclear metabolism by inhibiting the synthesis of DNA, RNA, phospholipids, and proteins. This disruption of essential cellular processes leads to the death of the target pathogens .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its improved oral bioavailability and reduced toxicity compared to pentamidine. Its ability to be metabolized into the active drug makes it a valuable prodrug for therapeutic applications .

Properties

CAS No.

101689-95-6

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

N'-hydroxy-4-[5-[4-[(E)-N'-hydroxycarbamimidoyl]phenoxy]pentoxy]benzenecarboximidamide

InChI

InChI=1S/C19H24N4O4/c20-18(22-24)14-4-8-16(9-5-14)26-12-2-1-3-13-27-17-10-6-15(7-11-17)19(21)23-25/h4-11,24-25H,1-3,12-13H2,(H2,20,22)(H2,21,23)

InChI Key

UVADNHMLTJNGDH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=NO)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/N)OCCCCCOC2=CC=C(C=C2)/C(=N\O)/N

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N

Synonyms

4,4’-[1,5-pentanediylbis(oxy)]bis[N-hydroxybenzenecarboximidamide];  1,5-Bis(4’-hydroxyamidinophenoxy)pentane;  N,N’-Dihydroxy Pentamidine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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